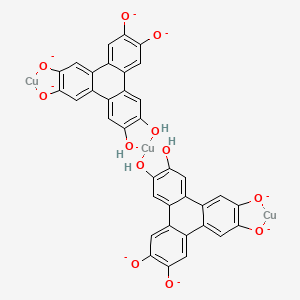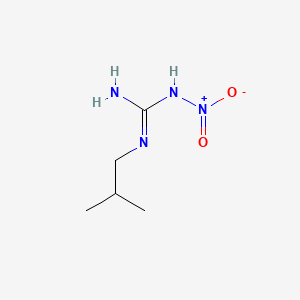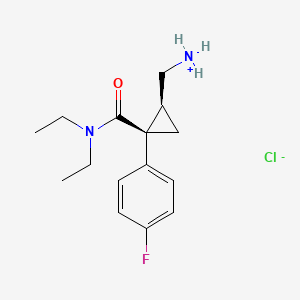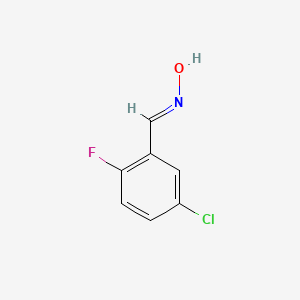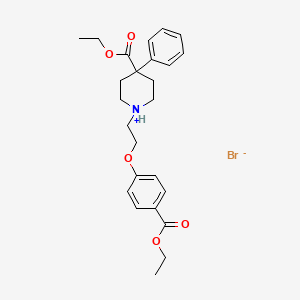
1-(2-(p-Carboxyphenoxy)ethyl)-4-phenylisonipecotic acid diethyl ester hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL1-[2-(4-ETHOXYCARBONYLPHENOXY)ETHYL]-4-PHENYLPIPERIDIN-1-IUM-4-CARBOXYLATE BROMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidine ring, phenyl groups, and ethoxycarbonylphenoxy moieties, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL1-[2-(4-ETHOXYCARBONYLPHENOXY)ETHYL]-4-PHENYLPIPERIDIN-1-IUM-4-CARBOXYLATE BROMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperidine ring, followed by the introduction of phenyl and ethoxycarbonylphenoxy groups through nucleophilic substitution reactions. The final step involves the quaternization of the piperidine nitrogen with a bromide source under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperidine moieties, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Scientific Research Applications
ETHYL1-[2-(4-ETHOXYCARBONYLPHENOXY)ETHYL]-4-PHENYLPIPERIDIN-1-IUM-4-CARBOXYLATE BROMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL1-[2-(4-ETHOXYCARBONYLPHENOXY)ETHYL]-4-PHENYLPIPERIDIN-1-IUM-4-CARBOXYLATE BROMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.
Comparison with Similar Compounds
- ETHYL1-[2-(4-METHOXYCARBONYLPHENOXY)ETHYL]-4-PHENYLPIPERIDIN-1-IUM-4-CARBOXYLATE BROMIDE
- ETHYL1-[2-(4-ACETOXYCARBONYLPHENOXY)ETHYL]-4-PHENYLPIPERIDIN-1-IUM-4-CARBOXYLATE BROMIDE
Comparison: Compared to similar compounds, ETHYL1-[2-(4-ETHOXYCARBONYLPHENOXY)ETHYL]-4-PHENYLPIPERIDIN-1-IUM-4-CARBOXYLATE BROMIDE exhibits unique structural features that may enhance its reactivity and specificity towards certain molecular targets. Its ethoxycarbonylphenoxy group, for instance, may confer distinct chemical properties that differentiate it from its methoxycarbonyl or acetoxycarbonyl analogs.
Properties
CAS No. |
102895-60-3 |
|---|---|
Molecular Formula |
C25H32BrNO5 |
Molecular Weight |
506.4 g/mol |
IUPAC Name |
ethyl 1-[2-(4-ethoxycarbonylphenoxy)ethyl]-4-phenylpiperidin-1-ium-4-carboxylate;bromide |
InChI |
InChI=1S/C25H31NO5.BrH/c1-3-29-23(27)20-10-12-22(13-11-20)31-19-18-26-16-14-25(15-17-26,24(28)30-4-2)21-8-6-5-7-9-21;/h5-13H,3-4,14-19H2,1-2H3;1H |
InChI Key |
XJYDTSUUPWMCKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC[NH+]2CCC(CC2)(C3=CC=CC=C3)C(=O)OCC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



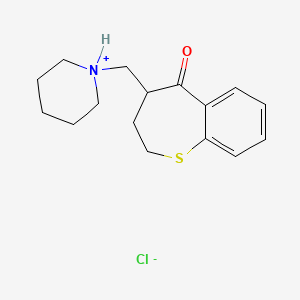

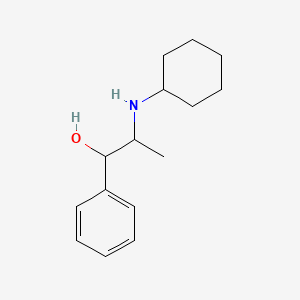
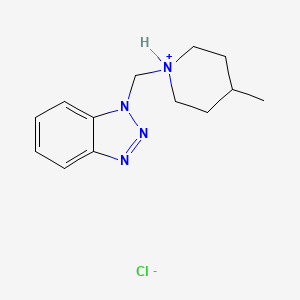
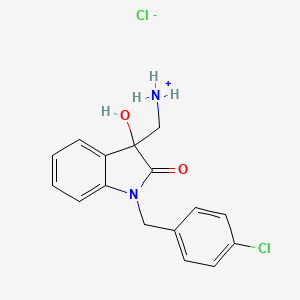
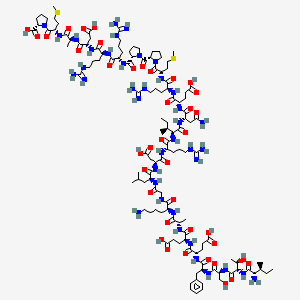
![4,4'-Thiobis[5-tert-butyl-m-cresol]](/img/structure/B13737589.png)
